molecular formula C15H12N4 B14697414 1H-Pyrazole, 1-phenyl-4-(phenylazo)- CAS No. 25503-12-2

1H-Pyrazole, 1-phenyl-4-(phenylazo)-

Cat. No.: B14697414
CAS No.: 25503-12-2
M. Wt: 248.28 g/mol
InChI Key: LEKTZHQRVQSLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 1-phenyl-4-(phenylazo)- is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions. The reaction typically employs hydrazine derivatives and aldehydes or ketones as starting materials. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1H-Pyrazole, 1-phenyl-4-(phenylazo)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles .

Scientific Research Applications

1H-Pyrazole, 1-phenyl-4-(phenylazo)- has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the preparation of more complex heterocyclic systems.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1H-Pyrazole, 1-phenyl-4-(phenylazo)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- lies in its phenylazo group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

CAS No.

25503-12-2

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

phenyl-(1-phenylpyrazol-4-yl)diazene

InChI

InChI=1S/C15H12N4/c1-3-7-13(8-4-1)17-18-14-11-16-19(12-14)15-9-5-2-6-10-15/h1-12H

InChI Key

LEKTZHQRVQSLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.